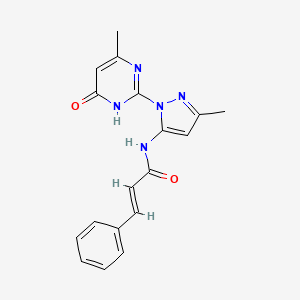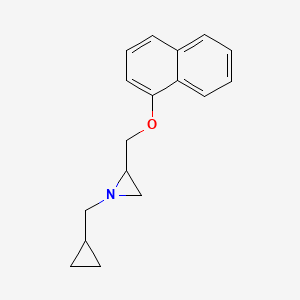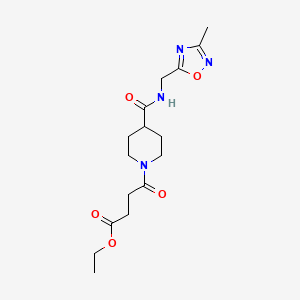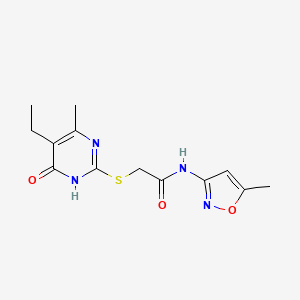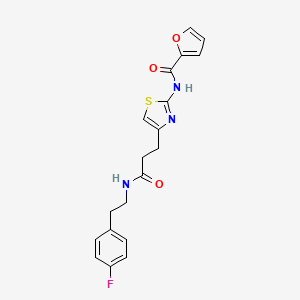
N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, commonly known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various diseases, especially multiple sclerosis (MS). FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory and neuroprotective effects.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- A study focused on synthesizing and investigating the reactivity of related furan-2-carboxamide compounds. This research provides insights into the methods used for synthesizing similar compounds and the possible reactions they can undergo (Aleksandrov & El’chaninov, 2017).
Molecular and Electronic Structure
- Another research explored the molecular and electronic structures of a thiazole-based heterocyclic amide. This study included characterization using various spectroscopic methods and theoretical modeling, which is crucial for understanding the properties and potential applications of similar compounds (Cakmak et al., 2022).
Biological Applications
- One study reported the synthesis of furan-carboxamide derivatives and their evaluation as potential inhibitors of the influenza A H5N1 virus. This indicates potential antiviral applications for similar compounds (Yongshi et al., 2017).
- Another study investigated the antibacterial activities of carboxamides and their metal complexes against E. coli, highlighting the antimicrobial potential of similar compounds (Aktan et al., 2017).
Propiedades
IUPAC Name |
N-[4-[3-[2-(4-fluorophenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-14-5-3-13(4-6-14)9-10-21-17(24)8-7-15-12-27-19(22-15)23-18(25)16-2-1-11-26-16/h1-6,11-12H,7-10H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYJPWXKMXHBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-4-carboxamide](/img/structure/B2689496.png)
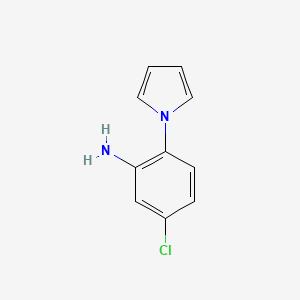
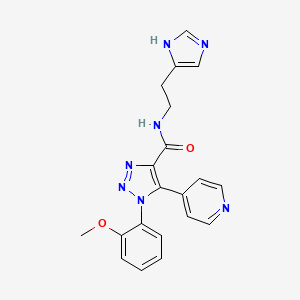
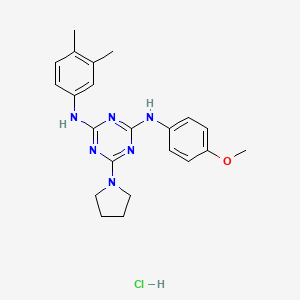
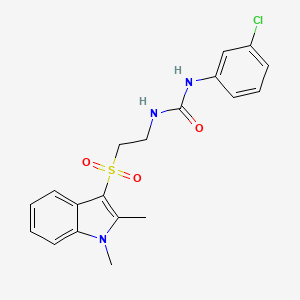
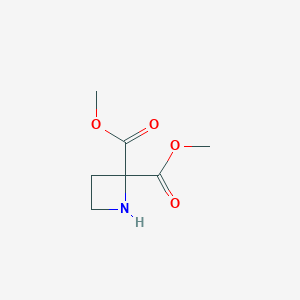
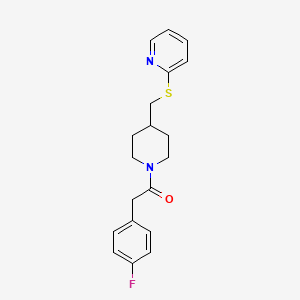
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2689509.png)
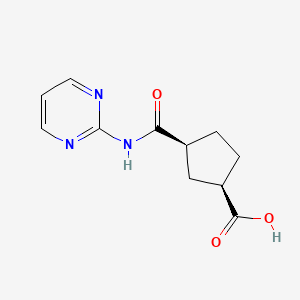
![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2689511.png)
